

Biological Activity of Pyrazolo[3,4-b]pyrazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine*

Cat. No.: *B12507687*

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Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of heterocyclic drug discovery, pyrazolo[3,4-b]pyrazine stands as a compelling bio-isostere of purine and pteridine. Unlike its more common cousin, pyrazolo[3,4-b]pyridine, the pyrazine-fused variant incorporates an additional nitrogen atom in the six-membered ring. This structural nuance significantly alters the electronic distribution, hydrogen bonding potential, and π -stacking capabilities of the core, making it a "privileged scaffold" for targeting ATP-binding pockets of kinases and allosteric sites of phosphatases.

This guide dissects the biological utility of pyrazolo[3,4-b]pyrazines, moving beyond generic descriptions to focus on high-value targets: SHP2 phosphatase inhibition, CDK-mediated apoptosis, and antimicrobial efficacy.

Chemical Architecture & Synthesis[1]

The pyrazolo[3,4-b]pyrazine core is a bicyclic system comprising a pyrazole ring fused to a pyrazine ring.[1] Its planarity and nitrogen-rich periphery allow it to mimic the adenine base of

ATP, facilitating interactions with the hinge regions of kinase domains.

Synthetic Methodologies[3][4][5][6][7][8][9][10]

To access diverse derivatives, two primary synthetic routes are employed.[2][3] The choice depends on the desired substitution pattern at the C5 and C6 positions.

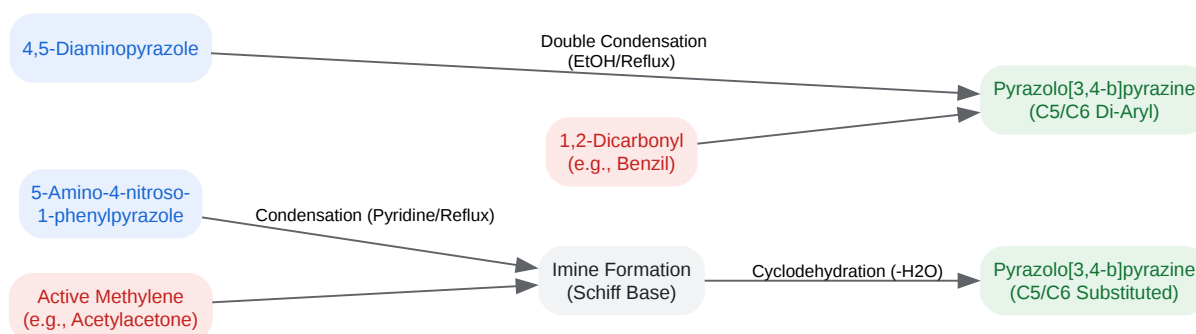
Route A: The 5-Amino-4-Nitrosopyrazole Method (Cyclization)

This is the most versatile route for generating 1,6-disubstituted derivatives. It involves the condensation of 5-amino-4-nitrosopyrazoles with active methylene compounds or ketones.

Route B: The 4,5-Diaminopyrazole Method (Condensation)

This route mimics pteridine synthesis, reacting 4,5-diaminopyrazoles with 1,2-dicarbonyls (e.g., glyoxal, benzil). It allows for precise control over C5 and C6 substituents simultaneously.

Visualization of Synthetic Logic



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Figure 1: Dual synthetic pathways for accessing the pyrazolo[3,4-b]pyrazine core.[4][1][5][6][7][8][9][10] Route A (top) is preferred for asymmetric substitution; Route B (bottom) for symmetric derivatives.

Pharmacology: The Kinase & Phosphatase Frontier

The biological activity of this scaffold is dominated by its ability to interfere with cell signaling cascades.

SHP2 Allosteric Inhibition (Oncology)

Recent breakthroughs have identified pyrazolo[3,4-b]pyrazine derivatives (specifically compound 4b) as potent allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2).

- Mechanism: SHP2 is required for the full activation of the RAS/MAPK pathway. The derivative binds to an allosteric pocket, locking SHP2 in an auto-inhibited conformation.
- Significance: This is particularly effective in KRAS G12C-mutant Non-Small Cell Lung Cancer (NSCLC), where SHP2 inhibition prevents adaptive resistance to KRAS inhibitors.
- Data Point: Compound 4b demonstrated an IC₅₀ of 3.2 nM against SHP2, with 17-fold higher potency than the reference standard IACS-13909 [1].[\[11\]](#)[\[12\]](#)

Apoptosis via Mitochondrial Dysfunction

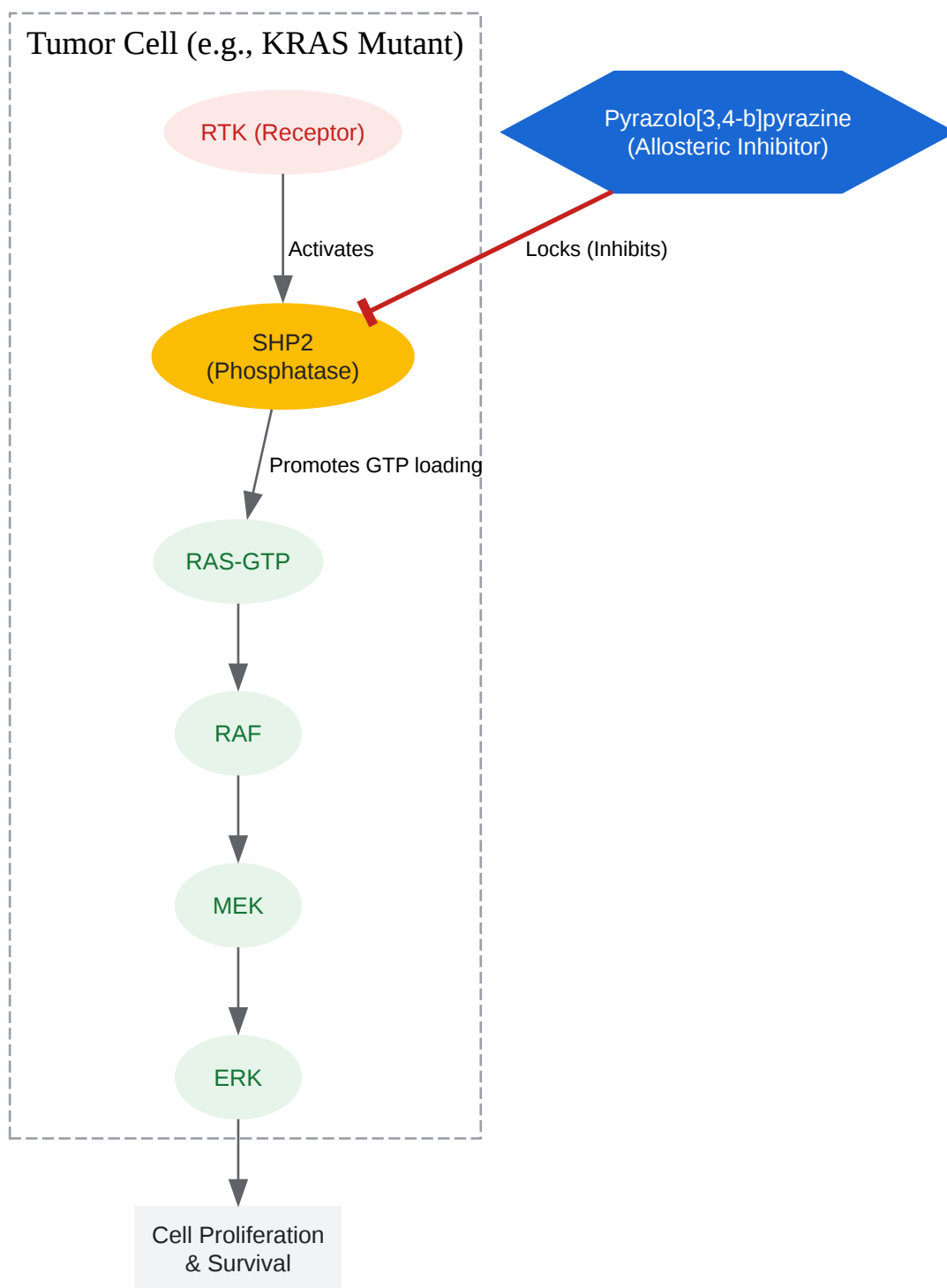
In colon cancer models (HT-29 cells), specific derivatives (e.g., RB7) induce apoptosis not just by kinase inhibition, but by directly modulating the Bcl-2 family.[\[10\]](#)

- Action: Up-regulation of Bax (pro-apoptotic) and down-regulation of Bcl-2 (anti-apoptotic).
- Outcome: Cytochrome c release

Caspase-3 activation

DNA fragmentation [\[2\]](#).

Signaling Pathway Visualization



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Figure 2: Mechanism of Action in KRAS-driven cancers. The scaffold inhibits SHP2, breaking the upstream signaling link to RAS, thereby halting the MAPK cascade.

Structure-Activity Relationships (SAR)[17]

The efficacy of pyrazolo[3,4-b]pyrazines is highly sensitive to substitution patterns. The following analysis synthesizes data from multiple anticancer and anti-inflammatory studies.

SAR Matrix

Position	Substituent Type	Effect on Activity	Mechanistic Insight
N1	Phenyl / Aryl	Essential	Provides hydrophobic bulk for binding pocket occupancy; N1-H reduces potency significantly.
C3	Methyl (-CH3)	Neutral/Positive	Stabilizes the pyrazole ring; often kept constant in successful series.
C5	Acetyl / Heterocycle	Variable	Electron-withdrawing groups (e.g., Acetyl) enhance anti-inflammatory activity. Heterocycles (e.g., pyrazoline) improve anticancer selectivity.
C6	Aryl / Amino	Critical	Major determinant of kinase selectivity. Bulky aryl groups here often dictate specificity for SHP2 vs. CDKs.

Pharmacophore Visualization

Figure 3: Pharmacophore map highlighting critical substitution zones. N1 and C6 are the primary drivers of biological specificity.

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols utilize standard reagents and clearly defined endpoints.

Protocol A: Synthesis of 5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

A robust entry point for generating derivatives.

- Reagents: 5-amino-3-methyl-4-nitroso-1-phenylpyrazole (1.0 eq), Acetylacetone (1.0 eq), Pyridine (Solvent/Base).
- Procedure:
 - Dissolve the nitrosopyrazole in dry pyridine (approx. 3-4 mL per mmol).
 - Add acetylacetone.[6]
 - Reflux the mixture for 8 hours. Checkpoint: Monitor TLC for disappearance of the green nitroso starting material.
 - Evaporate pyridine under reduced pressure to half volume.
 - Neutralize with dilute HCl (10%) to precipitate the product.[6]
 - Filter the solid, wash with water, and recrystallize from Ethanol/Water (1:3).[6]
- Validation: Product should appear as pale brown needles (m.p. 130–132 °C) [3].

Protocol B: In Vitro SHP2 Phosphatase Inhibition Assay

Validates the biological activity of the synthesized scaffold.

- System: Recombinant SHP2 protein (catalytic domain + SH2 domains).
- Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
- Procedure:

- Incubate SHP2 enzyme (0.5 nM) with test compound in reaction buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT) for 30 min at room temperature.
- Add activating peptide (IRS1_pY1172) to stimulate SHP2 activity.
- Initiate reaction by adding DiFMUP (200 μM).
- Measure fluorescence intensity (Ex/Em = 358/455 nm) continuously for 10 min.
- Analysis: Calculate IC50 by plotting fractional activity vs. log[compound].
- Control: Use IACS-13909 as a positive control for inhibition.[\[11\]](#)[\[12\]](#)

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